Cyclopentane-1,3-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

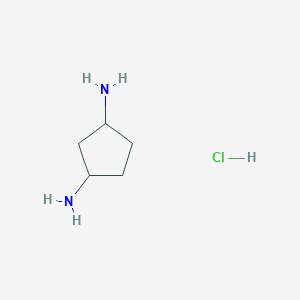

Cyclopentane-1,3-diamine hydrochloride is an organic compound with the molecular formula C5H12N2·HCl It is a derivative of cyclopentane, where two amino groups are attached to the first and third carbon atoms of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,3-diamine hydrochloride typically involves multiple steps. One notable method starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is subsequently converted into cyclopentane-1,3-dioxime, which is then hydrogenated over rhodium on carbon (Rh/C) to yield cyclopentane-1,3-diamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce cyclopentane derivatives with different functional groups.

Scientific Research Applications

Cyclopentane-1,3-diamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Cyclohexane-1,3-diamine: Similar structure but with a six-membered ring.

Cyclopentane-1,2-diamine: Similar structure but with amino groups on adjacent carbon atoms.

Cyclopentane-1,4-diamine: Similar structure but with amino groups on the first and fourth carbon atoms.

Uniqueness

Cyclopentane-1,3-diamine hydrochloride is unique due to the specific positioning of the amino groups on the cyclopentane ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve .

Biological Activity

Cyclopentane-1,3-diamine hydrochloride is an organic compound notable for its cyclic structure and the presence of two amine groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique biological properties.

This compound has the molecular formula C5H12N2·HCl and a molecular weight of approximately 173.08 g/mol. It typically exists as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for pharmaceutical applications. The compound's stereochemistry is specified as (1R,3R), influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction is crucial for its potential use as an enzyme inhibitor or receptor modulator.

Biological Activities

Research indicates that cyclic cis-1,3-diamines, including this compound, exhibit a range of biological activities:

- Antifungal Activity : Compounds with similar structures have demonstrated antifungal properties.

- Analgesic and Anti-inflammatory Effects : Certain derivatives have shown promise in alleviating pain and reducing inflammation.

- Therapeutic Potential : Cyclopentane-1,3-diamine derivatives are being explored as potential treatments for obesity (via melanin-concentrating hormone receptor antagonism), myelofibrosis (as JAK1 inhibitors), and neurodegenerative diseases (as neuronal nitric oxide synthase inhibitors) .

Table 1: Summary of Biological Activities

Case Study: JAK1 Inhibitors

A significant study highlighted the role of cyclopentane-1,3-diamine derivatives as JAK1 inhibitors. These compounds were shown to effectively reduce cell proliferation in myelofibrosis models, suggesting a viable pathway for therapeutic intervention .

Case Study: Neurodegenerative Conditions

Another investigation focused on the potential of this compound in treating neurodegenerative diseases. The compound was evaluated for its ability to inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neuroinflammation. Results indicated that certain derivatives could significantly reduce nNOS activity, providing a basis for further development as a therapeutic agent against conditions like Alzheimer's disease .

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

cyclopentane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H |

InChI Key |

RDJICNCJAMXHMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.